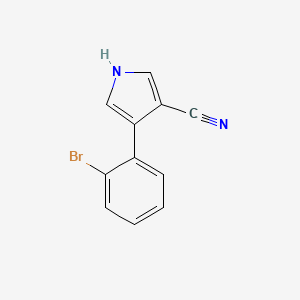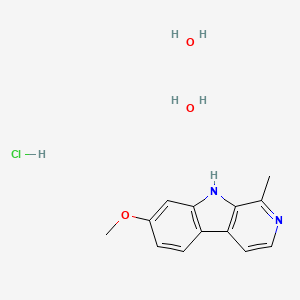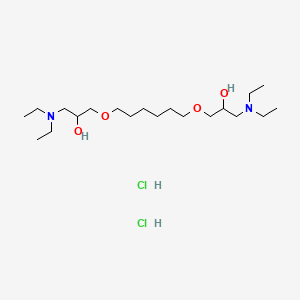
3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride is a chemical compound with the molecular formula C20H46Cl2N2O4. It is known for its unique structure, which includes both ether and amine groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride typically involves the reaction of diethylamine with a suitable diol precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale separation techniques, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines, and alcohols.
Substitution: Formation of substituted amines and ethers.
Scientific Research Applications
3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol
- 3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol monohydrochloride
Uniqueness
3,18-Diethyl-7,14-dioxa-3,18-diazaicosane-5,16-diol dihydrochloride is unique due to its dual ether and amine functionalities, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
68334-53-2 |
|---|---|
Molecular Formula |
C20H46Cl2N2O4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(diethylamino)-3-[6-[3-(diethylamino)-2-hydroxypropoxy]hexoxy]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C20H44N2O4.2ClH/c1-5-21(6-2)15-19(23)17-25-13-11-9-10-12-14-26-18-20(24)16-22(7-3)8-4;;/h19-20,23-24H,5-18H2,1-4H3;2*1H |
InChI Key |
WHWMAGFRSCIXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COCCCCCCOCC(CN(CC)CC)O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


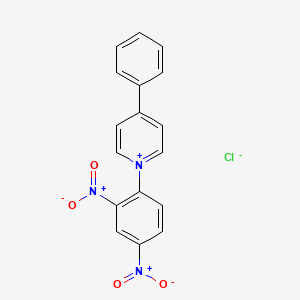

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
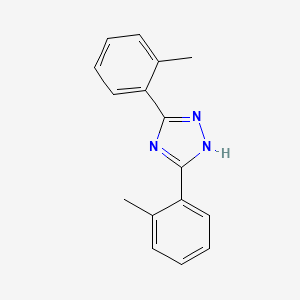
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
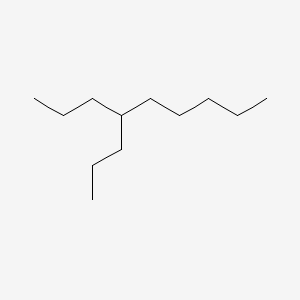
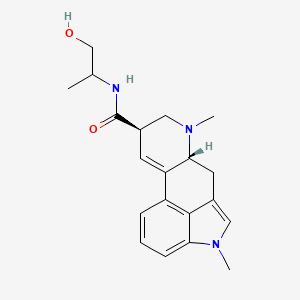
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
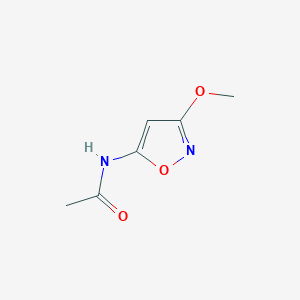
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
